

Thermochemical Profile of 1-Methylcyclohexene: A Technical Guide

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Compound of Interest

Compound Name: 1-Methylcyclohexene

Cat. No.: B3418940

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This in-depth technical guide provides a comprehensive overview of the thermochemical data available for **1-methylcyclohexene**. The information is intended for researchers, scientists, and professionals in drug development and other fields requiring precise thermodynamic values. This document summarizes key quantitative data in structured tables, outlines the experimental methodologies used for their determination, and provides a visual representation of the isomerization pathways of methylcyclohexenes.

Core Thermochemical Data

1-Methylcyclohexene (C_7H_{12}) is a cyclic alkene with a molecular weight of 96.17 g/mol ^[1] Its thermochemical properties have been determined through various experimental techniques, providing crucial data for understanding its stability and reactivity.

Enthalpy and Gibbs Free Energy

The enthalpy of formation, combustion, and vaporization, along with the Gibbs free energy of formation, are fundamental parameters for chemical process design and analysis. Table 1 summarizes these key values for **1-methylcyclohexene**.

Table 1: Enthalpy and Gibbs Free Energy of **1-Methylcyclohexene**

Property	State	Value	Units	Reference
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	Gas	-81.25 ± 0.79	kJ/mol	[2]
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	Liquid	-116.1 ± 0.9	kJ/mol	[2]
Standard Enthalpy of Combustion ($\Delta_c H^\circ$)	Liquid	-4388.39 ± 0.67	kJ/mol	[3]
Standard Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	Liquid	34.8 ± 0.2	kJ/mol	[4]
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	Gas	103.4	kJ/mol	[3]

Heat Capacity and Entropy

The heat capacity and entropy are essential for evaluating the effects of temperature on the thermodynamic properties of a substance. Table 2 presents these values for **1-methylcyclohexene** in both the liquid and ideal gas phases.

Table 2: Heat Capacity and Standard Entropy of **1-Methylcyclohexene**

Property	State	Value	Units	Temperature (K)	Reference
Heat Capacity (Cp)	Liquid	185.7	J/mol·K	298.15	[5]
Standard Entropy (S°)	Liquid	254.8	J/mol·K	298.15	[6]
Heat Capacity (Cp)	Ideal Gas	135.8	J/mol·K	298.15	[7]

Reaction Thermochemistry

The isomerization of methylcyclohexenes is a key area of study, providing insights into the relative stabilities of the different isomers. The enthalpies of reaction for the interconversion of **1-methylcyclohexene** with its isomers have been experimentally determined.

Table 3: Reaction Enthalpies for Isomerization of Methylcyclohexenes

Reaction	$\Delta_r H^\circ$ (kJ/mol)	Method	Reference
Methylene-cyclohexane \rightleftharpoons 1-Methylcyclohexene	-7.2 ± 0.3	Gas Phase Equilibrium	[2]
3-Methylcyclohexene \rightleftharpoons 1-Methylcyclohexene	-8.1 ± 0.3	Gas Phase Equilibrium	[2]
4-Methylcyclohexene \rightleftharpoons 1-Methylcyclohexene	-5.8 ± 0.3	Gas Phase Equilibrium	[2]

Experimental Protocols

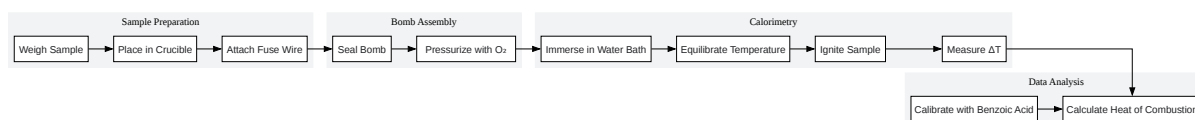
The thermochemical data presented in this guide are derived from meticulous experimental work. While the full, detailed experimental procedures from the original publications are not

readily accessible, this section outlines the general methodologies employed for the key measurements.

Determination of Enthalpy of Combustion

The standard enthalpy of combustion of liquid **1-methylcyclohexene** was determined by Labbauf and Rossini (1961) using bomb calorimetry. This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a sealed container (the "bomb").

General Bomb Calorimetry Workflow:



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Workflow for Bomb Calorimetry.

The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, leading to a temperature increase. The calorimeter is calibrated using a substance with a known heat of combustion, such as benzoic acid. By measuring the temperature change and applying corrections for the heat capacity of the calorimeter and other factors, the enthalpy of combustion of the sample can be accurately determined.

Determination of Enthalpy of Isomerization

The enthalpies of isomerization of methylcyclohexenes were determined by Yursha and Kabo (1974) by studying the chemical equilibrium between the isomers in the gas phase at various

temperatures.

General Gas-Phase Equilibrium Workflow:



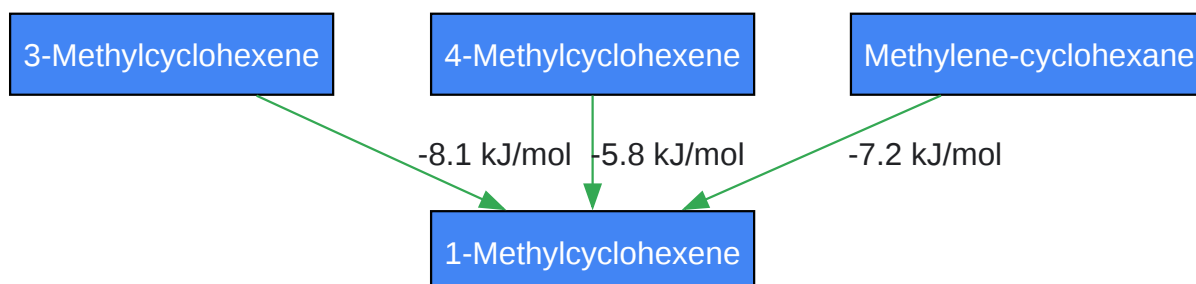
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Workflow for Gas-Phase Equilibrium Studies.

A mixture of the isomers is introduced into a reactor and heated to a specific temperature until equilibrium is reached. The composition of the equilibrium mixture is then determined, typically by gas chromatography. By measuring the equilibrium constant (K_{eq}) at different temperatures, the standard enthalpy of reaction ($\Delta_r H^\circ$) can be calculated using the van't Hoff equation.

Isomerization Pathways of Methylcyclohexenes

The relative stabilities of **1-methylcyclohexene** and its isomers are dictated by their enthalpies of formation. The following diagram illustrates the isomerization pathways and the corresponding enthalpy changes, with **1-methylcyclohexene** as the central, most stable isomer.



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Isomerization Enthalpies Relative to **1-Methylcyclohexene**.

This guide provides a consolidated source of thermochemical data for **1-methylcyclohexene**, which is essential for both academic research and industrial applications. The presented data, based on established experimental work, offers a reliable foundation for thermodynamic calculations and modeling.

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